3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(3,4,5-trihydroxy-6-methyl-2-oxanyl)oxy]-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one is a cardenolide glycoside.
A cardioactive glycoside consisting of rhamnose and ouabagenin, obtained from the seeds of Strophanthus gratus and other plants of the Apocynaceae; used like DIGITALIS. It is commonly used in cell biological studies as an inhibitor of the NA(+)-K(+)-EXCHANGING ATPASE.
Ouabain octahydrate
CAS No.: 11018-89-6
Cat. No.: VC21345227
Molecular Formula: C29H44O12
Molecular Weight: 584.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 11018-89-6 |
---|---|
Molecular Formula | C29H44O12 |
Molecular Weight | 584.7 g/mol |
IUPAC Name | 3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
Standard InChI | InChI=1S/C29H44O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3 |
Standard InChI Key | LPMXVESGRSUGHW-UHFFFAOYSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O |
SMILES | CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O |
Canonical SMILES | CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O |
Colorform | Crystals from water Plates (+9 water molecules) |
Melting Point | 392 °F (EPA, 1998) 200 °C |
Physicochemical Properties
Ouabain octahydrate exhibits distinctive physicochemical properties that influence its handling, storage, and biological activity. Understanding these properties is essential for researchers working with this compound.
Physical Characteristics
Ouabain octahydrate appears as a white to off-white crystalline powder with a melting point of 260°C . The compound is known to be light-sensitive, necessitating proper storage conditions to maintain its stability . It displays specific optical activity with [α]25/D values of 31 to 32.5° when measured in water . The extinction coefficient of ouabain octahydrate is 15.5 at 220nm in aqueous solution at 1mM concentration .
Solubility and Stability
The compound exhibits good water solubility at 10 mg/mL in cold water, making it amenable to biological assays and solution preparation . While the dry powder is stable at room temperature, solutions require more careful handling. Ouabain octahydrate remains stable for approximately 2 years from the date of manufacture when properly stored. Solutions prepared in DMSO or distilled water can be stored at -20°C for up to 3 months . Notably, the compound is sensitive to moisture and light exposure, which can compromise its integrity and biological activity.
Chemical Structure and Properties
The molecular weight of ouabain octahydrate is 728.77 g/mol, reflecting its relatively complex structure and the presence of eight water molecules . The table below summarizes the key physicochemical properties of ouabain octahydrate:
Mechanism of Action
The biological effects of ouabain octahydrate stem primarily from its interaction with the Na+/K+-ATPase pump, though research has revealed concentration-dependent effects and additional molecular targets.
Interaction with Na+/K+-ATPase
The classical mechanism of action for ouabain octahydrate involves its binding to and inhibition of the plasma membrane Na+/K+-ATPase, commonly known as the sodium pump . This enzyme is critical for maintaining cellular electrochemical gradients by transporting sodium ions out of the cell and potassium ions into the cell, using energy from ATP hydrolysis. When ouabain binds to this pump, it disrupts this essential function, leading to an increase in intracellular sodium concentration .
Interestingly, the effects of ouabain on the Na+/K+-ATPase are concentration-dependent. At higher concentrations, ouabain strongly inhibits the pump's activity, while at low (nanomolar and subnanomolar) concentrations, it actually stimulates the Na-K-ATPase . This biphasic response indicates a complex interaction pattern that may involve different binding sites or conformational states of the enzyme.
Molecular Binding Interactions
Recent research using molecular modeling has provided insights into the specific interactions between ouabain and the Na+/K+-ATPase. Studies with ouabain analogues have shown that hydroxyl groups at positions 1, 11, and 19 form direct hydrogen bonding interactions with specific amino acid residues in the enzyme . These molecular details help explain the selectivity of ouabain for different isoforms of the Na+/K+-ATPase and provide a foundation for developing more selective analogues.
Secondary Signaling Pathways
Beyond its direct inhibition of ion transport, ouabain octahydrate also activates several intracellular signaling cascades. The compound has been found to induce cytotoxic effects through a steroidal signal transduction pathway in laboratory preparations . These secondary effects contribute to its wide range of biological activities, including impacts on cell proliferation, apoptosis, and gene expression.
Biological and Pharmacological Effects
Ouabain octahydrate exhibits a wide range of biological effects across different organ systems and cell types, reflecting its impact on fundamental cellular processes mediated by the Na+/K+-ATPase.
Cardiovascular Effects
The most well-known effects of ouabain octahydrate are on the cardiovascular system, where it exhibits cardiotonic properties . By inhibiting the Na+/K+-ATPase in cardiac cells, ouabain causes an increase in intracellular sodium, which subsequently elevates intracellular calcium levels through the Na+/Ca2+ exchanger. This increased calcium availability enhances cardiac contractility, making ouabain useful as a pharmaceutical cardioactive agent .
In addition to its positive inotropic effects, ouabain octahydrate also exhibits antiarrhythmic properties and can be used to induce hypertension in experimental animal models . These cardiovascular effects have made ouabain and related cardiac glycosides important in the historical treatment of heart failure and cardiac arrhythmias.
Effects on Endocrine Function
Research has shown that ouabain octahydrate affects steroid production in rat adrenal cells, specifically increasing the production of aldosterone and corticosterone . This finding suggests a role for ouabain in modulating adrenal function and potentially influencing systemic endocrine regulation. The mechanisms underlying these effects may involve both direct inhibition of the Na+/K+-ATPase in adrenal cells and activation of secondary signaling pathways.
Effects on Reproductive Function
Studies with ouabain and its analogues have revealed significant effects on reproductive function, particularly in males. Ouabain analogues have been shown to affect sperm motility in vitro, indicating potential applications in male contraception . These effects are mediated through the testis-specific Na+/K+-ATPase α4 isoform, which ouabain analogues can inhibit with greater selectivity than ouabain itself .
Effects on Cancer Cells
Ouabain octahydrate has been found to enhance radiotoxicity in tumor cells and induce apoptosis, suggesting potential applications in cancer therapy . The mechanisms for these effects may involve disruption of ion homeostasis, activation of apoptotic signaling pathways, and modulation of cellular stress responses. Further research in this area may reveal new therapeutic strategies leveraging the cytotoxic properties of ouabain in cancer cells.
Research Applications
Ouabain octahydrate has become an invaluable tool in various research domains, allowing scientists to probe ion transport mechanisms, cellular signaling pathways, and potential therapeutic applications.
Studies of Na+/K+-ATPase Function
As a specific inhibitor of the Na+/K+-ATPase, ouabain octahydrate is frequently used to investigate the function and regulation of this essential enzyme in various cell types and tissues . By selectively inhibiting the pump, researchers can assess the consequences of disrupted ion homeostasis on cellular processes such as membrane potential, volume regulation, and secondary active transport.
Induction of Experimental Models
Ouabain octahydrate is used as a tool to induce in vivo excitotoxicity, allowing researchers to study the consequences of excessive neuronal activation and potential neuroprotective strategies . Similarly, it can be used to induce hypertension in experimental animal models, facilitating research on hypertension mechanisms and antihypertensive therapies .
Development of Selective Na+/K+-ATPase Inhibitors
Recent research has focused on the design and synthesis of ouabain analogues with improved selectivity for specific Na+/K+-ATPase isoforms, particularly the testis-specific α4 isoform . These studies have revealed that modifications to the ouabain structure can enhance both potency and selectivity, with some analogues showing effects at nanomolar and even picomolar concentrations . This research direction holds promise for developing targeted therapies with reduced side effects compared to traditional cardiac glycosides.
Synthesis and Structural Modifications
Understanding the synthesis of ouabain and its derivatives provides insights into structure-activity relationships and facilitates the development of novel analogues with enhanced properties.
Natural Sources and Extraction
Naturally occurring ouabain is extracted from plant sources, primarily the ripe seeds of Strophanthus gratus and the bark of Acokanthera ouabaio . The extraction process typically involves solvent extraction followed by purification steps to isolate the pure compound. The octahydrate form crystallizes under appropriate conditions, incorporating eight water molecules into the crystal structure.
Chemical Synthesis of Analogues
The synthesis of ouabain analogues has been documented in scientific literature, providing pathways for structural modifications that can alter the compound's biological activity . One approach involves converting commercially available ouabain into diacetonide derivatives, followed by protection of hydroxyl groups and subsequent modifications at specific positions . These synthetic routes allow researchers to explore structure-activity relationships and develop compounds with enhanced properties.
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